2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a chloro-ethoxyphenyl group and a methylbenzylthio group attached to the pyrazolo[1,5-a]pyrazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the chloro-ethoxyphenyl group: This step involves the substitution reaction where a chloro-ethoxyphenyl halide reacts with the pyrazolo[1,5-a]pyrazine core in the presence of a base such as potassium carbonate.
Attachment of the methylbenzylthio group: This is typically done through a nucleophilic substitution reaction where a methylbenzylthiol reacts with the intermediate compound in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines (if nitro groups are present).
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
- 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
- 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylphenyl)thio]pyrazolo[1,5-a]pyrazine
Comparison
Compared to similar compounds, 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is unique due to the specific positioning and nature of its substituents. This uniqueness can influence its chemical reactivity, biological activity, and potential applications. For instance, the presence of the ethoxy group instead of a methoxy group can affect the compound’s solubility and interaction with biological targets.
Biological Activity
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of this compound is C22H20ClN3OS, with a molecular weight of 409.9 g/mol. The compound's structure includes a chloro group and an ethoxy group on the phenyl ring, along with a thioether linkage, which may influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H20ClN3OS |
Molecular Weight | 409.9 g/mol |
CAS Number | 1105240-51-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the thioether moiety may enhance its binding affinity to these targets, potentially leading to inhibition or activation of critical biological processes.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo family exhibit significant anticancer properties. For instance, analogs similar to this compound have shown efficacy against various cancer cell lines. A study reported that related pyrazolo compounds induced apoptosis in breast cancer cells through mechanisms involving caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins such as p53 and Bax .
Immunomodulatory Effects
The compound's potential immunomodulatory effects have been explored in vitro using mixed leukocyte cultures. Research indicates that certain pyrazolo derivatives can enhance or suppress the activity of cytotoxic T lymphocytes (CTLs), suggesting a role in modulating immune responses . The ability to influence CTL activity could make this compound a candidate for further investigation in immunotherapy.
Study on Anticancer Properties
In a study assessing the anticancer effects of pyrazolo derivatives, it was found that compounds similar to this compound exhibited stronger cytotoxic effects than standard chemotherapeutics like cisplatin. The MTT assay results indicated that these compounds significantly reduced cell viability in cancer cell lines while sparing normal cells .
Immunological Evaluation
Another study focused on the immunological impact of pyrazolo compounds, revealing that they could modulate CTL responses effectively. The enhancement or suppression of CTL activity was measured using chromium release assays, demonstrating reproducible results across multiple experimental trials .
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS/c1-3-27-21-8-7-17(12-18(21)23)19-13-20-22(24-9-10-26(20)25-19)28-14-16-6-4-5-15(2)11-16/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYFTBGUPZBNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC(=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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